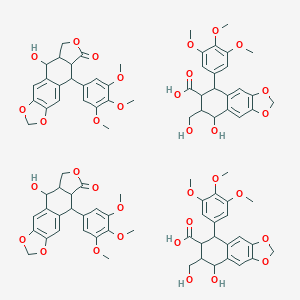

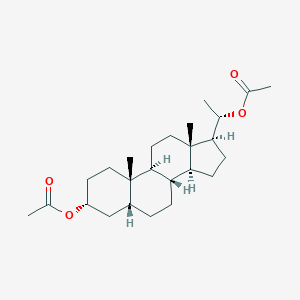

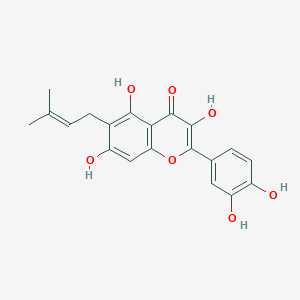

![molecular formula C18H10O4 B192217 3,6-Diphenylfuro[3,2-b]furan-2,5-dione CAS No. 6273-79-6](/img/structure/B192217.png)

3,6-Diphenylfuro[3,2-b]furan-2,5-dione

Vue d'ensemble

Description

3,6-Diphenylfuro[3,2-b]furan-2,5-dione, also known as Diphenylfuranone or DPF, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DPF is a heterocyclic compound that contains two phenyl groups and a furan ring. This molecule has been used in various fields, including material science, biochemistry, and medicinal chemistry.

Applications De Recherche Scientifique

Inhibition of PGE2 Production

A study by Moon et al. (2010) synthesized derivatives of 1H-furan-2,5-dione and evaluated their inhibitory activities on LPS-induced PGE2 production in macrophage cells. Among the compounds, a specific derivative showed strong inhibitory activity, suggesting potential applications in inflammation and pain management Moon et al., 2010.

Anti-Inflammatory Properties

Reddy et al. (2010) investigated the anti-inflammatory activity of certain analogues derived from the reaction of 3,6-diphenyl-thieno[3,2-b]furan-2,5-dione with different amino acids. Some of these compounds showed significant activity against rat paw edema, indicating their potential in anti-inflammatory treatments Reddy et al., 2010.

Fluorescence and Electrochemical Properties

A study by Kojima et al. (2016) focused on 2,3-diphenylphenanthro[9,10-b]furans, derivatives of the subject compound, which displayed intense blue fluorescence. Their electrochemical properties indicate high HOMO energy levels, making them potentially useful in optoelectronic applications Kojima et al., 2016.

Synthesis of Organic Field-Effect Transistors and Polymer Solar Cells

Yuan et al. (2012) synthesized low-band-gap copolymers containing furan derivatives, leading to significantly enhanced device performances in organic field-effect transistors and polymer solar cells. This highlights the potential of these compounds in the development of efficient electronic devices Yuan et al., 2012.

Hydrogenation in Aqueous Acidic Medium

Latifi et al. (2017) explored the use of Ru(triphos)(CH3CN)32 as a catalyst for the hydrogenation of derivatives, including furan-based ones, in an aqueous acidic medium. This process could have applications in sustainable chemistry and biofuel production Latifi et al., 2017.

Catalytic Transformation to Valuable Ketoacids and Diketones

Gupta et al. (2015) reported on the transformation of bio-derived furans to ketoacids and diketones using water-soluble ruthenium catalysts. This demonstrates the potential of these compounds in generating valuable chemical intermediates from renewable resources Gupta et al., 2015.

Propriétés

Numéro CAS |

6273-79-6 |

|---|---|

Nom du produit |

3,6-Diphenylfuro[3,2-b]furan-2,5-dione |

Formule moléculaire |

C18H10O4 |

Poids moléculaire |

290.3 g/mol |

Nom IUPAC |

3,6-diphenylfuro[3,2-b]furan-2,5-dione |

InChI |

InChI=1S/C18H10O4/c19-17-13(11-7-3-1-4-8-11)15-16(22-17)14(18(20)21-15)12-9-5-2-6-10-12/h1-10H |

Clé InChI |

KQTXUHHOWJUFOZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C(=C(C(=O)O3)C4=CC=CC=C4)OC2=O |

Autres numéros CAS |

6273-79-6 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.